molecular formula C16H22N2O5 B3002283 ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 1427160-59-5

ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B3002283
CAS No.: 1427160-59-5
M. Wt: 322.361
InChI Key: SPDQEAANNBBXMQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a chemical compound with the molecular formula C16H22N2O5. It is known for its use in various chemical and biological applications due to its unique structure, which includes a tert-butoxycarbonyl (Boc)-protected amino group.

Scientific Research Applications

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving amino acid derivatives and peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Future Directions

The future directions in the study of compounds like ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate could involve the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . This could expand the applicability of AAILs in organic synthesis .

Preparation Methods

The synthesis of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the use of tert-butyloxycarbonyl (Boc)-protected amino acids. The synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Formation of the ester: The protected amino acid is then reacted with ethyl 3-aminobenzoate under suitable conditions to form the desired compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:

    N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: This compound also contains Boc-protected amino groups and is used in similar applications.

    Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate: This compound is structurally similar but lacks the glycyl moiety.

The uniqueness of this compound lies in its specific structure, which includes both the Boc-protected amino group and the glycyl moiety, making it versatile for various applications.

Properties

IUPAC Name

ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-7-6-8-12(9-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQEAANNBBXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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